molecular formula C9H14N2O3 B14849039 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid

Katalognummer: B14849039
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: XYGHYAMEKLQEQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C10H14N2O3 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a cyclopropyl group and an oxo group on the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperazine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can help in scaling up the production while maintaining the desired chemical properties .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes or receptors. This binding can modulate various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Eigenschaften

Molekularformel

C9H14N2O3

Molekulargewicht

198.22 g/mol

IUPAC-Name

2-(4-cyclopropyl-3-oxopiperazin-1-yl)acetic acid

InChI

InChI=1S/C9H14N2O3/c12-8-5-10(6-9(13)14)3-4-11(8)7-1-2-7/h7H,1-6H2,(H,13,14)

InChI-Schlüssel

XYGHYAMEKLQEQP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCN(CC2=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.